2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl hexanoate
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Overview
Description
2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL HEXANOATE is a complex organic compound with a unique structure that combines a methoxy group, a phenyl ring, and a benzo[a]phenanthridinyl moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL HEXANOATE typically involves multiple steps, including the formation of the benzo[a]phenanthridinyl core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzo[a]phenanthridinyl core through cyclization of appropriate precursors.
Methoxylation: Introduction of the methoxy group using reagents like dimethyl sulfate or methanol in the presence of a base.
Esterification: Formation of the hexanoate ester through esterification reactions using hexanoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL HEXANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL HEXANOATE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL HEXANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL BUTANOATE: Similar structure with a butanoate ester instead of hexanoate.
2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL PROPANOATE: Similar structure with a propanoate ester.
Uniqueness
The uniqueness of 2-METHOXY-4-{4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}PHENYL HEXANOATE lies in its specific ester group, which may influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C30H31NO4 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
[2-methoxy-4-(4-oxo-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-5-yl)phenyl] hexanoate |
InChI |
InChI=1S/C30H31NO4/c1-3-4-5-13-27(33)35-25-17-15-20(18-26(25)34-2)30-29-22(11-8-12-24(29)32)28-21-10-7-6-9-19(21)14-16-23(28)31-30/h6-7,9-10,14-18,30-31H,3-5,8,11-13H2,1-2H3 |
InChI Key |
VIYNIKXPUJTPBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=C(C=C(C=C1)C2C3=C(CCCC3=O)C4=C(N2)C=CC5=CC=CC=C54)OC |
Origin of Product |
United States |
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